molecular formula C18H22BrN7O4 B10952636 N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B10952636
M. Wt: 480.3 g/mol
InChI Key: PULRTXYYEYSEPA-UHFFFAOYSA-N
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Description

N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the pyrazole rings: This can be achieved through the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Nitration: The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid.

    Coupling reactions: The final assembly of the compound involves coupling reactions between the pyrazole derivatives and the isoxazolecarboxamide moiety under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could yield a variety of substituted pyrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for constructing diverse chemical structures.

    Material Science: The unique electronic properties of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-BROMO-1H-PYRAZOL-3-YL)METHYL]-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE
  • N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE

Uniqueness

The uniqueness of N

Properties

Molecular Formula

C18H22BrN7O4

Molecular Weight

480.3 g/mol

IUPAC Name

N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H22BrN7O4/c1-6-24-8-14(19)15(21-24)9-23(5)18(27)16-13(12(4)30-22-16)7-25-11(3)17(26(28)29)10(2)20-25/h8H,6-7,9H2,1-5H3

InChI Key

PULRTXYYEYSEPA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)CN(C)C(=O)C2=NOC(=C2CN3C(=C(C(=N3)C)[N+](=O)[O-])C)C)Br

Origin of Product

United States

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